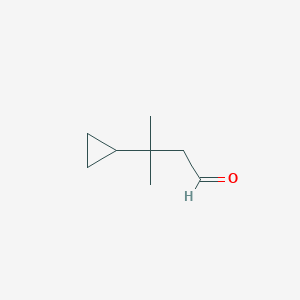
3-Cyclopropyl-3-methylbutanal
Descripción general
Descripción
3-Cyclopropyl-3-methylbutanal is a chemical compound that belongs to the class of aldehydes. This compound has gained significant attention from the scientific community due to its unique chemical properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
Overview
The chemical compound 3-Cyclopropyl-3-methylbutanal has been the subject of various scientific studies, focusing on its applications in synthesis, flavor chemistry, and its role in environmental and biological systems. This document provides a summary of the research findings related to this compound, excluding information related to drug use, dosage, and side effects.
Synthesis and Chemical Reactions
One area of research focuses on the synthesis and reactivity of compounds related to this compound. For example, studies have explored the synthesis of 4-oxobutanoates and their derivatives, which are essential for producing various chemical compounds, including those related to this compound (Kunz, Janowitz, & Reißig, 1990)[https://consensus.app/papers/eine-4oxobutansäure-deren-derivaten-kunz/f9cdd4745f0d508fb77608e486cabe5a/?utm_source=chatgpt]. Additionally, research has been conducted on the regiospecific formation of cyclopropylcarbinyl compounds, highlighting the unique reactivity of cyclopropyl groups in chemical synthesis (Bury, Johnson, & Stewart, 1980)[https://consensus.app/papers/regiospecific-formation-cyclopropylcarbinyl-compounds-bury/8845c774073454e9bc5160a781b15139/?utm_source=chatgpt].
Flavor Chemistry and Food Science
In the realm of flavor chemistry and food science, 3-methylbutanal, a compound structurally related to this compound, is identified as a key flavor compound in cheese and other food products. Research has delved into the biosynthesis pathways and the control of this flavor compound in cheese production (Afzal et al., 2017)[https://consensus.app/papers/biosynthesis-role-3methylbutanal-acid-bacteria-major-afzal/426aa50e66e95ab08b266ed20a6987b1/?utm_source=chatgpt]. Another study focused on the metabolic pathways for the biosynthesis of the flavor compound 3-methylbutanal by Lactococcus lactis, offering insights into how specific bacterial strains can enhance the flavor profiles of dairy products (Chen et al., 2021)[https://consensus.app/papers/characterization-metabolic-pathways-biosynthesis-chen/61812acef9ad595685f2f704fa93f1dd/?utm_source=chatgpt].
Environmental and Biological Impact
Research has also investigated the environmental and biological impacts of compounds similar to this compound. For instance, studies have examined the fate of certain volatile compounds in fermentation processes, which are relevant for understanding the transformations and impacts of similar compounds in various environments (Perpète & Collin, 1999)[https://consensus.app/papers/fate-worty-flavours-contact-fermentation-perpète/e6794293e57c5a2d9048f60935ea4bb4/?utm_source=chatgpt]. Additionally, the role of cyclopropyl-containing compounds in drug molecules has been reviewed, highlighting their versatility and importance in medicinal chemistry (Talele, 2016)[https://consensus.app/papers/cyclopropyl-fragment-versatile-player-frequently-talele/47abb5f8f58a54bc9790487eab06fdcd/?utm_source=chatgpt].
Propiedades
IUPAC Name |
3-cyclopropyl-3-methylbutanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-8(2,5-6-9)7-3-4-7/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGZQHRFVCVHSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=O)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

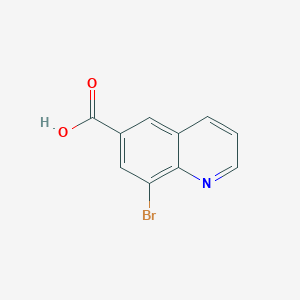
![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-phenylacetamide](/img/structure/B2729078.png)
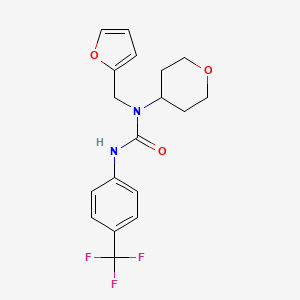
![2-(cyclohexanesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine](/img/structure/B2729082.png)
![4-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2729083.png)

![2-[[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2729085.png)
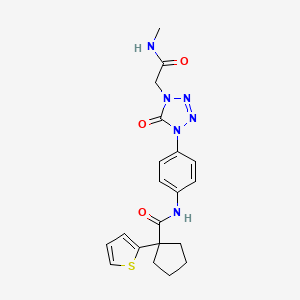
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2729089.png)
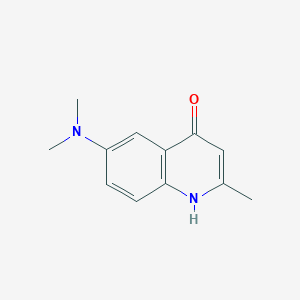
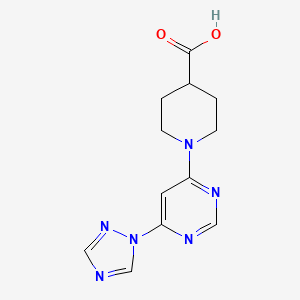
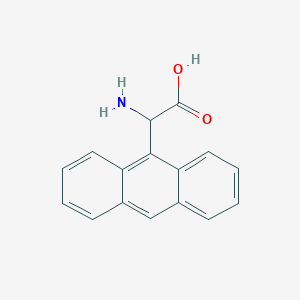
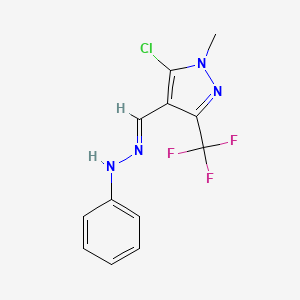
![[(2R,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride](/img/structure/B2729097.png)